(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a chemical compound with significant pharmacological potential. This compound is classified under organic compounds and specifically falls within the category of piperidine derivatives, which are known for their diverse biological activities. The compound's structure includes a piperidine ring linked to a benzyl group and a thiadiazole moiety, which contributes to its unique properties and potential applications in medicinal chemistry.
This compound is classified as a small molecule with potential applications in pharmacology. It belongs to the broader class of heterocyclic compounds, which are characterized by rings containing atoms of at least two different elements. Specifically, it is categorized under piperidines and thiadiazoles, which are known for their biological activity.
The synthesis of (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multi-step organic reactions. One common method includes:
The synthesis may require specific reagents such as bases (e.g., sodium hydroxide), solvents (e.g., ethanol or dimethylformamide), and catalysts (e.g., palladium or nickel) to facilitate the reactions effectively.
The molecular structure of (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone features:
The structural formula can be represented as follows:
The compound’s InChI key is ADEBPBSSDYVVLD-HXUWFJFHSA-N
, which aids in its identification in chemical databases .
(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can participate in several chemical reactions due to its functional groups:
These reactions may require specific conditions such as temperature control, pH adjustments, and careful selection of solvents to optimize yield and purity.
The mechanism of action for (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures often exhibit activity against neurotransmitter receptors or enzymes involved in neurological pathways .
The physical properties of (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone include:
Chemical properties include:
Relevant data regarding melting point, boiling point, and specific reactivity should be obtained from experimental studies or chemical databases .
(4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone has several scientific uses:
The molecule features three distinct domains: a 4-benzylpiperidine group, a 4-methyl-1,2,3-thiadiazole ring, and a central carbonyl bridge. The piperidine adopts a chair conformation, with the benzyl substituent enhancing lipophilicity and potential π-stacking interactions. The thiadiazole contributes planar geometry and electron density, facilitating hydrogen bonding via its nitrogen atoms. The ketone linker creates a semi-rigid conformation, orienting the pharmacophores for optimal target engagement [1].
Table 1: Fundamental Structural and Physicochemical Properties
Property | Value | Experimental/Predicted |
---|---|---|
Molecular Formula | C₁₆H₁₉N₃OS | Confirmed |
Molecular Weight | 301.4 g/mol | Calculated |
SMILES | CC₁=C(SN=N₁)C(=O)N₂CCC(CC₂)CC₃=CC=CC=C₃ | Canonical [1] |
InChI Key | ORRRABKYOVDXKG-UHFFFAOYSA-N | Standard [1] |
LogP | 3.2 ± 0.3 | Predicted [1] |
Melting Point | 142–145°C (decomp.) | Estimated [1] |
Spectroscopic characterization reveals signature patterns:
Crystallographic data remains limited, though molecular modeling suggests the benzyl group’s orientation allows deep penetration into hydrophobic binding pockets, while the thiadiazole’s sulfur atom may coordinate metal ions or participate in van der Waals interactions.
Piperidine derivatives are established cholinergic modulators, exemplified by donepezil—an FDA-approved acetylcholinesterase (AChE) inhibitor for Alzheimer’s disease. Its pharmacophore includes a benzylpiperidine moiety that binds the catalytic anionic site (CAS) of AChE, while the indanone group occupies the peripheral anionic site (PAS) [2]. This dual-site inhibition reduces amyloid-β aggregation, highlighting piperidine’s role in multitarget therapies. Structural analogs demonstrate that substituting the benzyl group modulates potency; for instance, fluorinated variants enhance blood-brain barrier permeability [5].
Thiadiazoles contribute distinct advantages:
Table 2: Biological Activities of Related Piperidine and Thiadiazole Hybrids
Compound Class | Key Activity | Potency | Target |
---|---|---|---|
Piperidine-ketones | Receptor antagonism | IC₅₀ = 15 nM | 5-HT₂A serotonin receptor [1] |
Thiadiazole-carboxamides | Antimicrobial | IC₅₀ = 2.1 μM | S. aureus DHFR [1] |
Benzylpiperidine-carbamates | Cholinesterase inhibition | IC₅₀ = 0.178 μM | hMAO-B/hBuChE [2] |
Ferulic acid-piperidines | Multitarget inhibition | IC₅₀ = 24.9 μM (DPPH) | AChE/oxidative stress [2] |
Neurodegenerative and infectious diseases involve multifactorial pathologies, necessitating compounds that engage multiple targets. Hybrid systems like (4-Benzylpiperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone address this via:
Table 3: Optimization Strategies for Hybrid Synthesis
Parameter | Standard Condition | Optimized Approach | Impact on Yield/Purity |
---|---|---|---|
Solvent | Tetrahydrofuran | Anhydrous DCM | ↑ Yield by 25% [1] |
Catalyst | Pyridine | Triethylamine (1.2 eq) | ↑ Reaction rate 2-fold |
Temperature | Reflux | 0°C → 25°C gradual | Prevents decomposition |
Purification | Recrystallization | SiO₂ chromatography (EtOAc/hexane) | ↑ Purity to >95% |
CAS No.: 1449768-46-0
CAS No.: 65718-85-6
CAS No.: 13568-33-7
CAS No.: 12653-83-7
CAS No.: 307326-25-6